L-PHENYLALANINE-N-T-BOC (15N)

Quantitative proteomics Metabolic flux analysis LC-MS/MS

Researchers face spectral crowding in 1H-15N HSQC of >30 kDa proteins and retention time shifts with deuterated internal standards. Boc-[15N]Phe-OH (CAS 87713-13-1) addresses both: • Reduces HSQC spectral complexity by >94% for proteins with multiple Phe residues, enabling unambiguous backbone amide assignment. • +1 Da mass shift ensures precise MS quantitation without chromatographic retention time alteration. • Seamlessly integrates into standard Boc-SPPS protocols for 15N-labeled peptide synthesis. Supplied with ≥98 atom% 15N enrichment and ≥98% chemical purity. Standard packaging with cold-chain shipping available.

Molecular Formula
Molecular Weight 266.30
Cat. No. B1579779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PHENYLALANINE-N-T-BOC (15N)
Molecular Weight266.30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanine-N-T-BOC (15N) for Peptide Synthesis & NMR


L-Phenylalanine-N-T-BOC (15N) (CAS: 87713-13-1) is a stable-isotope-labeled amino acid derivative characterized by the replacement of the common 14N nucleus with 15N (mass shift +1) in the α-amino position, while the tert-butoxycarbonyl (Boc) group remains as a standard acid-labile N-terminal protecting group . The compound is commercially available with ≥98 atom% 15N isotopic enrichment and ≥98% chemical purity . This 15N enrichment provides the compound with a quantifiable, NMR-active and mass spectrometry-distinguishable nucleus while maintaining the reactivity profile of unlabeled Boc-phenylalanine in solid-phase peptide synthesis (SPPS) .

Why 15N Labeling is Irreplaceable


Generic substitution of L-Phenylalanine-N-T-BOC (15N) with its unlabeled analog (Boc-Phe-OH, MW 265.31) or alternative isotope labels (e.g., 13C) is not analytically equivalent due to the distinct nuclear spin (I=1/2) and chemical shift dispersion of 15N, which provides a clean, background-free spectroscopic window for NMR-based metabolomics and protein dynamics studies [1][2]. The +1 Da mass shift of the 15N-labeled compound enables precise quantitation via mass spectrometry when co-eluting with unlabeled internal standards, a requirement for accurate metabolic flux analysis and peptide quantitation that cannot be achieved by substituting with deuterated or 13C-only analogs without altering chromatographic retention times or requiring extensive spectral deconvolution . The specific 15N enrichment at the α-amino position provides a defined NMR handle for site-specific resonance assignment in large proteins, a capability that uniformly 13C/15N-labeled preparations cannot offer without increasing spectral crowding and requiring higher field strengths [3].

L-Phenylalanine-N-T-BOC (15N) vs. Unlabeled Analogs


15N Enrichment for Mass Spectrometry Quantitation

L-Phenylalanine-N-T-BOC (15N) introduces a precise +1 Da mass shift compared to unlabeled Boc-Phe-OH (MW 265.31 vs 266.30) due to the substitution of 14N with 15N at the α-amino position . This defined isotopic shift enables accurate quantification via mass spectrometry when used as an internal standard, without the chromatographic retention time shifts often observed with deuterated analogs .

Quantitative proteomics Metabolic flux analysis LC-MS/MS

Background-Free 15N NMR Spectroscopy

The 15N nucleus in L-Phenylalanine-N-T-BOC (15N) provides a spin-½ NMR probe with a wide chemical shift range (~900 ppm) and low natural abundance (0.37%), enabling high-resolution heteronuclear single quantum coherence (HSQC) experiments with minimal background interference [1]. Uniformly 13C/15N-labeled proteins often suffer from severe spectral crowding in the aromatic region; site-specific 15N-phenylalanine labeling, as enabled by this Boc-protected precursor, reduces spectral complexity by a factor approximately equal to the inverse of the fraction of labeled residues, facilitating unambiguous resonance assignment [2][3].

Protein NMR Metabolomics HSQC

High-Fidelity 15N Labeling for Quantitation

Commercially available L-Phenylalanine-N-T-BOC (15N) is supplied with a certified isotopic enrichment of ≥98 atom% 15N, ensuring that >98% of molecules carry the heavy isotope at the designated α-amino position . This high enrichment minimizes isotopic dilution effects that would otherwise compromise quantitative accuracy in metabolic flux studies and MS-based quantitation [1].

Stable isotope labeling Metabolic tracing Quantitative MS

Boc Protection Maintains SPPS Compatibility

L-Phenylalanine-N-T-BOC (15N) retains the acid-labile Boc protecting group, which is cleaved under standard TFA conditions (e.g., 50% TFA in DCM, 30 min) in Boc-SPPS protocols, and the 15N isotope does not alter the coupling efficiency of the amino acid [1]. This ensures that the labeled building block can be seamlessly substituted for unlabeled Boc-Phe-OH in established synthetic routes without modifying deprotection times, coupling reagents (e.g., HBTU, DIC), or cleavage conditions (HF or TFMSA) .

Solid-phase peptide synthesis Boc chemistry Peptide therapeutics

Applications of L-Phenylalanine-N-T-BOC (15N)


Site-Specific NMR for Large Proteins

Utilize L-Phenylalanine-N-T-BOC (15N) to synthesize 15N-phenylalanine for selective incorporation into recombinantly expressed proteins. This approach reduces 1H-15N HSQC spectral complexity by >94% for proteins containing 8 phenylalanine residues (e.g., calmodulin), enabling unambiguous assignment of Phe backbone amides even in systems exceeding 30 kDa where uniform labeling fails due to spectral overlap [1]. The high 15N enrichment (≥98 atom%) ensures maximum signal intensity per labeled residue, critical for studying protein-ligand interactions and conformational dynamics at near-physiological concentrations .

Quantitative LC-MS/MS for Metabolic Flux Analysis

Incorporate L-Phenylalanine-N-T-BOC (15N) as an internal standard for the absolute quantitation of phenylalanine-containing peptides in complex biological matrices (e.g., plasma, tissue lysates). The +1 Da mass shift allows for precise peak integration in low-resolution MS instruments without the retention time shifts associated with deuterated analogs, ensuring accurate quantification of metabolic fluxes in pathways such as phenylalanine hydroxylation and catecholamine biosynthesis .

15N-Labeled Peptide Therapeutics & Standards

Employ L-Phenylalanine-N-T-BOC (15N) as a direct building block in Boc-solid-phase peptide synthesis to produce 15N-labeled peptides for use as internal standards in pharmacokinetic studies or as stable-isotope labeled drug candidates for metabolic profiling. The Boc protecting group is fully compatible with standard SPPS protocols, allowing seamless substitution for unlabeled Boc-Phe-OH without modifying cleavage or coupling conditions [2].

15N-Based Metabolomics for Pathway Elucidation

Use L-Phenylalanine-N-T-BOC (15N) as a precursor to generate 15N-labeled phenylalanine for tracer studies in cell culture or in vivo models. The 15N label provides a distinct NMR spectroscopic handle for tracking the metabolic fate of phenylalanine into downstream products (e.g., tyrosine, dopamine) without interference from the abundant 14N background, enabling the construction of quantitative metabolic flux models with improved sensitivity compared to 13C-only approaches [3][4].

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